Phenylethyl beta-D-glucopyranoside

Catalog No.
S1524476
CAS No.
18997-54-1
M.F
C14H20O6
M. Wt
284.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethyl beta-D-glucopyranoside

CAS Number

18997-54-1

Product Name

Phenylethyl beta-D-glucopyranoside

IUPAC Name

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2

InChI Key

MLRIJUWUQTVDQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O

Synonyms

2-Phenylethyl-β-D-glucopyranoside; 2-Phenylethyl O-β-D-Glucopyranoside; 2-Phenylethyl β-D-Glucopyranoside; 2-Phenylethyl β-D-Glucoside; Phenethyl β-D-Glucopyranoside; Phenethyl β-D-Glucoside; Phenylethyl 2-Glucoside; Phenylethyl β-D-Glucopyranoside;

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Phenylethyl beta-D-glucopyranoside (PEBG) is a naturally occurring compound found in various plants, including Echinacea []. While research on PEBG is ongoing and not extensive, it has been explored in several scientific contexts:

Anti-tumor properties

Studies have investigated the potential anti-tumor effects of PEBG. One study found that PEBG inhibited the proliferation of human tumor cells by increasing enzyme activity and decreasing levels of specific metabolites []. However, further research is needed to understand the mechanisms and potential therapeutic applications of PEBG in cancer treatment.

Substrate for beta-glucosidase enzymes

PEBG serves as a substrate for beta-glucosidase enzymes, which break down the molecule into its components, phenylethanol and glucose []. This enzymatic reaction plays a role in the release of volatile compounds contributing to the fragrance of certain flowers, such as roses []. Studying PEBG's interaction with beta-glucosidase enzymes can provide insights into plant metabolism and the production of aroma compounds.

Metabolite identification and analysis

PEBG is included in reference databases like the Human Metabolome Database (HMDB) []. These databases allow researchers to identify and analyze PEBG in various biological samples, potentially aiding in understanding its presence and function within different biological systems.

Phenylethyl beta-D-glucopyranoside is a glycoside compound characterized by the presence of a phenylethyl group linked to a beta-D-glucopyranoside moiety. Its molecular formula is C₁₄H₂₀O₆, and it is known for its occurrence in various plant species such as Mikania hirsutissima and Rhodiola sacra . The compound exhibits a white crystalline appearance and is soluble in water, making it significant in various biological and chemical contexts.

The formation of phenylethyl beta-D-glucopyranoside typically involves the glucosylation of phenylethanol, facilitated by enzymes like beta-glucosidases. This reaction can be reversed, indicating that phenylethyl beta-D-glucopyranoside can hydrolyze back to its constituent alcohol and glucose under certain conditions . The general reaction can be summarized as follows:

  • Glucosylation:
    Phenylethanol+D GlucoseEnzymePhenylethyl beta D glucopyranoside\text{Phenylethanol}+\text{D Glucose}\xrightarrow{\text{Enzyme}}\text{Phenylethyl beta D glucopyranoside}
  • Hydrolysis:
    Phenylethyl beta D glucopyranosideβ glucosidasePhenylethanol+D Glucose\text{Phenylethyl beta D glucopyranoside}\xrightarrow{\beta \text{ glucosidase}}\text{Phenylethanol}+\text{D Glucose}

Phenylethyl beta-D-glucopyranoside has been studied for its potential biological activities, including antioxidant properties and effects on cellular signaling pathways. It has shown promise in modulating inflammatory responses and may possess neuroprotective effects due to its ability to influence neurotransmitter systems . Additionally, it has been implicated in various pharmacological activities, although more research is needed to fully elucidate its mechanisms of action.

Synthesis of phenylethyl beta-D-glucopyranoside can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing beta-glucosidases to catalyze the reaction between phenylethanol and D-glucose.
  • Chemical Glycosylation: Employing chemical reagents to facilitate the formation of the glycosidic bond between the alcohol and glucose.
  • Microbial Fermentation: Certain microorganisms can produce this compound naturally, which can then be extracted and purified.

These methods highlight the versatility in producing phenylethyl beta-D-glucopyranoside, catering to both laboratory synthesis and natural extraction.

Phenylethyl beta-D-glucopyranoside finds applications in various fields:

  • Pharmaceuticals: Investigated for potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
  • Cosmetics: Used for its antioxidant properties, contributing to skin care formulations.
  • Food Industry: Acts as a flavoring agent due to its aromatic properties.

Research indicates that phenylethyl beta-D-glucopyranoside interacts with various biological targets, including enzymes involved in metabolic pathways. Its interactions may influence drug metabolism and efficacy, making it a subject of interest in pharmacokinetic studies . Additionally, studies on its binding affinity with specific receptors could provide insights into its potential therapeutic roles.

Several compounds share structural similarities with phenylethyl beta-D-glucopyranoside, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
2-Phenylethyl alpha-D-glucopyranosideSimilar glycosidic linkage but different stereochemistryPotentially different pharmacological effects
Caffeic acid glucosideContains caffeic acid moiety linked to glucoseAntioxidant properties
SalidrosidePhenolic compound with glucose moietyAdaptogenic effects

Uniqueness of Phenylethyl beta-D-glucopyranoside:

  • Unlike many other glycosides, phenylethyl beta-D-glucopyranoside exhibits specific neuroprotective effects that are not commonly found in similar compounds.
  • Its unique synthesis pathways also contribute to its distinct characteristics compared to other glycosides.

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

284.12598835 g/mol

Monoisotopic Mass

284.12598835 g/mol

Heavy Atom Count

20

Melting Point

38 - 39 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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